![molecular formula C6H4ClN3 B1141531 3-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1357945-31-3](/img/structure/B1141531.png)

3-Chloro-1H-pyrazolo[4,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

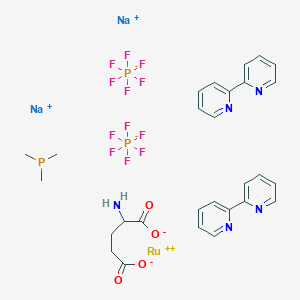

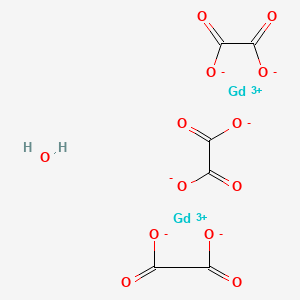

3-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with the empirical formula C6H4ClN3 . It is part of the pyrazolopyridine family, which includes two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds. They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific substituents present at positions N1, C3, C4, C5, and C6 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-1H-pyrazolo[4,3-b]pyridine are influenced by its molecular structure. It has a molecular weight of 153.57 .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include 3-Chloro-1H-pyrazolo[4,3-b]pyridine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Methods

Various synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system .

Pharmacological Properties

Pyrazolo[3,4-b]pyridine derivatives, including 3-Chloro-1H-pyrazolo[4,3-b]pyridine, possess a wide range of pharmacological properties . They form part of anxiolytic drugs such as cartazolate, tracazolate, etazolate, and a drug for the treatment of pulmonary hypertension riociguat .

PPARα Activation

1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists . These findings provide insight into the design of molecules for treating dyslipidemia .

Synthesis of Novel Derivatives

3-Chloro-1H-pyrazolo[4,3-b]pyridine has been used in the synthesis of novel derivatives . For example, it was used for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-1H-pyrazolo[4,3-b]pyridine is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

3-Chloro-1H-pyrazolo[4,3-b]pyridine interacts with its target, CDK2, leading to the inhibition of the enzyme . This interaction results in the disruption of the cell cycle, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, 3-Chloro-1H-pyrazolo[4,3-b]pyridine disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, in cancer cells .

Result of Action

The primary molecular effect of 3-Chloro-1H-pyrazolo[4,3-b]pyridine’s action is the inhibition of CDK2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . On a cellular level, this results in the reduction of cancer cell proliferation .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 1H-pyrazolo[3,4-b]pyridine derivatives are promising. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Their diverse substituents allow a wide range of possible combinations capable of addressing different biological activities .

Eigenschaften

IUPAC Name |

3-chloro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZFXQIDOWNVDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2N=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736776 |

Source

|

| Record name | 3-Chloro-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357945-31-3 |

Source

|

| Record name | 3-Chloro-1H-pyrazolo[4,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-2-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-α-D-manno](/img/no-structure.png)